N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNAHCDBIHMVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide typically involves multiple steps:
-
Formation of Benzo[b]thiophene Derivative: : The initial step often involves the synthesis of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophenes and benzene derivatives under acidic or basic conditions .
-
Hydroxypropylation: : The benzo[b]thiophene derivative is then subjected to a hydroxypropylation reaction. This step usually involves the reaction of the benzo[b]thiophene with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide .
-
Sulfonamide Formation: This can be done by reacting the hydroxypropylated benzo[b]thiophene with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be critical to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) .
-
Substitution: : The chlorine atom in the chlorobenzenesulfonamide group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The benzo[b]thiophene moiety is known for its biological activity, and modifications can enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide exerts its effects involves interactions with various molecular targets. The benzo[b]thiophene moiety can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and pharmacological implications compared to related compounds:
Key Observations:
- Sulfonamide vs. Acrylonitrile/Cyano Groups: The sulfonamide in the target compound likely improves solubility and hydrogen-bonding capacity compared to the acrylonitrile group in compound 31, which may enhance membrane permeability but increase P-gp recognition .
- Chlorine vs. Methoxy Substituents : The 2-chloro group in the target compound may reduce metabolic oxidation compared to methoxy groups in compound 31, which are prone to demethylation .
Computational and Solvation Studies
Density-functional theory (DFT) methods, such as Becke’s hybrid exchange-correlation functional and the Lee-Yang-Parr (LYP) correlation functional , have been critical in predicting electronic properties of benzo[b]thiophene derivatives. For example:
- Electrostatic Potential Maps: The sulfonamide group in the target compound likely exhibits strong electron-withdrawing effects, stabilizing charge-transfer interactions in biological targets.
- Solvation Models : Conductor-like polarizable continuum models (C-PCM and COSMO) predict moderate solubility for the target compound due to its polar sulfonamide and hydroxypropyl groups, outperforming lipophilic analogs like 31 .
Resistance Profile and Pharmacokinetics
Compounds 31–33 () overcome P-gp-mediated resistance due to their acrylonitrile scaffolds . The target compound’s sulfonamide group may further reduce P-gp affinity, as sulfonamides are less recognized by efflux pumps compared to methoxy-substituted aromatics.
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chlorobenzenesulfonamide group. This unique combination of functional groups contributes to its diverse biological properties. The sulfonamide functional group is particularly notable for its role in various therapeutic applications, including antimicrobial and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzothiophene Core : Often achieved through palladium-catalyzed coupling reactions.
- Hydroxypropyl Substitution : Introduction of the hydroxypropyl group via nucleophilic substitution.
- Chlorination : The final step involves chlorination to introduce the chlorobenzene moiety.
Each step requires precise control of reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
| Compound | Biological Activity | Reference |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Anti-inflammatory, analgesic | |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Antibacterial, antifungal | |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Antimicrobial, anticancer |
Cardiovascular Effects
Studies have explored the impact of benzenesulfonamides on cardiovascular parameters. For example, one study demonstrated that certain derivatives could influence perfusion pressure in a time-dependent manner, suggesting potential applications in managing blood pressure and coronary resistance.
| Group | Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 nM | No significant change |
| III | Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 nM | Decreased perfusion pressure |
| IV | Compound 5 (4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide) | 0.001 nM | No significant change |
These findings indicate that specific sulfonamide derivatives can interact with biomolecules involved in cardiovascular regulation, potentially leading to therapeutic applications in hypertension management .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymes : Interaction with enzymes related to inflammatory pathways or microbial resistance.
- Receptor Modulation : Potential modulation of receptors involved in pain and inflammation.
Docking studies have suggested that similar compounds can act as calcium channel inhibitors, which may contribute to their cardiovascular effects .
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
-
Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited broad-spectrum activity against resistant bacterial strains.
- MIC Values : Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans and Cryptococcus neoformans.
- Inflammatory Response : In vivo studies demonstrated that certain derivatives reduced inflammation markers significantly compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
